molecular formula C7H4ClFN2 B1487526 6-Chloro-8-fluoroimidazo[1,2-a]pyridine CAS No. 1033202-10-6

6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1487526
CAS No.: 1033202-10-6
M. Wt: 170.57 g/mol
InChI Key: ICYMCPKHCXZHDA-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4ClFN2 . It has a molecular weight of 170.57 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused imidazole and pyridine ring, with a chlorine atom attached to the 6th carbon and a fluorine atom attached to the 8th carbon .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 170.57 .

Scientific Research Applications

Bioisosteric Replacement and GABA A Receptor Modulation

6-Chloro-8-fluoroimidazo[1,2-a]pyridine derivatives have been explored for their physicochemical properties and synthesized for use as bioisosteric replacements. Specifically, these compounds have been evaluated in the context of allosteric modulators for the GABA A receptor. The research indicates that the fluoroimidazopyridine ring can act as a bioisosteric substitute, offering potential for the development of novel GABA A receptor modulators (Humphries et al., 2006).

Chemosensor for Fluoride Ions

The compound has found application as a chemosensor, particularly for the detection of fluoride ions. Studies have demonstrated that derivatives of this compound, such as 2,6-bis(2-benzimidazolyl)pyridine, can act as effective sensors for fluoride ions, utilizing UV–vis spectroscopy, fluorescence spectroscopy, and NMR techniques to detect these ions (Chetia & Iyer, 2008).

Fluorescence and Optical Properties

The fluorescent properties of imidazo[1,2-a]pyridine derivatives, including those with chloro and fluoro substitutions, have been extensively studied. These compounds exhibit significant potential as biomarkers and photochemical sensors due to their luminescent properties. The introduction of functional groups like hydroxymethyl has been shown to enhance or modify the fluorescence intensity, making these compounds valuable in fluorescence-based applications (Velázquez-Olvera et al., 2012).

Synthesis and Medicinal Chemistry

Research has delved into the synthesis of novel this compound derivatives for various medicinal applications. For instance, compounds have been developed for their potential in treating neurodegenerative disorders through the study of the peripheral benzodiazepine receptor using positron emission tomography (Fookes et al., 2008). Additionally, derivatives have been evaluated for their potential in imaging β-amyloid in Alzheimer’s disease, suggesting a role in diagnostic approaches for neurodegenerative diseases (Zeng et al., 2006).

Novel Synthetic Routes and Chemical Properties

The compound has also been a focal point in the development of new synthetic methods, including palladium(0)-mediated microwave-assisted direct C3 alkenylation. This approach has expanded the toolkit for functionalizing imidazo[1,2-a]pyridines, offering efficient pathways to synthesize derivatives with varied substituents, which could have implications in further medicinal chemistry and materials science studies (Koubachi et al., 2008).

Safety and Hazards

6-Chloro-8-fluoroimidazo[1,2-a]pyridine is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Properties

IUPAC Name

6-chloro-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYMCPKHCXZHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674477
Record name 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-10-6
Record name 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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